

# Ontunisertib's Mechanism of Action in Intestinal Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Ontunisertib (formerly AGMB-129) is a first-in-class, orally administered, gastrointestinally-restricted small molecule inhibitor of the Activin Receptor-Like Kinase 5 (ALK5), also known as the Transforming Growth Factor-beta (TGF- $\beta$ ) type I receptor. Developed by Agomab Therapeutics, it represents a promising therapeutic strategy for fibrostenosing Crohn's Disease (FSCD), a debilitating condition characterized by progressive fibrosis of the intestinal tract for which there are currently no approved medical treatments.[1][2][3] Ontunisertib is designed to act locally in the gut to inhibit the central pro-fibrotic TGF- $\beta$  pathway, thereby reducing collagen deposition and potentially reversing established fibrosis, while its rapid first-pass metabolism minimizes systemic exposure and the risk of associated cardiovascular toxicities.[1][3][4]

This technical guide provides a comprehensive overview of the mechanism of action of **ontunisertib**, summarizing available data from clinical trials and outlining the experimental protocols relevant to its development.

# Core Mechanism of Action: Targeting the TGFβ/ALK5 Signaling Pathway

Intestinal fibrosis is the culmination of a chronic inflammatory process that leads to excessive deposition of extracellular matrix (ECM) proteins, resulting in tissue scarring, stricture







formation, and bowel obstruction.[2][3] The TGF- $\beta$  signaling pathway is a master regulator of this process.[5]

**Ontunisertib**'s therapeutic effect is derived from its potent and selective inhibition of ALK5. By blocking ALK5, **ontunisertib** interrupts the canonical Smad-dependent signaling cascade, a critical pathway in the pathogenesis of intestinal fibrosis.

# **Signaling Pathway**

The binding of TGF-β to its type II receptor (TGF-βRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus. In the nucleus, this complex acts as a transcription factor, binding to Smad-binding elements in the promoter regions of target genes to regulate their expression. This signaling cascade ultimately leads to the activation of myofibroblasts, the primary producers of ECM proteins like collagen, and the downregulation of ECM-degrading enzymes, tipping the balance towards fibrosis.[5]

**Ontunisertib**, by inhibiting ALK5, prevents the phosphorylation of Smad2 and Smad3, thereby blocking the downstream profibrotic gene expression program.





Click to download full resolution via product page

**Caption: Ontunisertib**'s inhibition of the TGF-β/ALK5 signaling pathway.



# **Clinical Development and Efficacy Data**

**Ontunisertib** is currently being evaluated in the STENOVA Phase 2a clinical trial, a randomized, double-blind, placebo-controlled study in patients with fibrostenosing Crohn's disease.[1][2]

## STENOVA Phase 2a Trial Data

The following tables summarize the key findings from the STENOVA trial based on publicly available information. It is important to note that detailed quantitative data from the full cohort are pending presentation at a future scientific conference.

Table 1: STENOVA Trial Design

| Parameter              | Description                                                                                                                               |  |
|------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|--|
| Study Name             | STENOVA                                                                                                                                   |  |
| Phase                  | 2a                                                                                                                                        |  |
| Design                 | Randomized, double-blind, placebo-controlled                                                                                              |  |
| Patient Population     | Patients with fibrostenosing Crohn's Disease (FSCD) and symptomatic intestinal strictures.                                                |  |
| Number of Participants | 103                                                                                                                                       |  |
| Treatment Arms         | Ontunisertib (100mg once daily) 2.     Ontunisertib (200mg twice daily) 3. Placebo                                                        |  |
| Treatment Duration     | 12 weeks                                                                                                                                  |  |
| Primary Endpoint       | Safety and tolerability                                                                                                                   |  |
| Secondary Endpoints    | Pharmacokinetics (PK) and target engagement (measured by transcriptomics in mucosal biopsies)                                             |  |
| Exploratory Endpoints  | Simple Endoscopic Score for Crohn's Disease (SES-CD), Magnetic Resonance Enterography (MRE), Stricturing Patient-Reported Outcome (S-PRO) |  |



Source: Agomab Therapeutics Press Releases, 2025[1][2]

Table 2: Summary of Key Clinical Findings

| Endpoint              | Result                                                                                                                                                                                   | Quantitative Data (Interim<br>Analysis, n=44, High Dose<br>vs. Placebo)                             |
|-----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Safety & Tolerability | Primary endpoint met.  Favorable safety and tolerability profile. Incidence and severity of adverse events were similar across treatment and placebo arms. No signs of cardiac toxicity. | Not applicable                                                                                      |
| Pharmacokinetics (PK) | Confirmed gut-restricted profile. High local exposure in the GI tract with minimal systemic exposure.                                                                                    | Not yet publicly available.                                                                         |
| Target Engagement     | Significant downregulation of fibrotic and inflammatory pathways in mucosal biopsies.                                                                                                    | Fibrotic Pathways: p = 0.0036<br>Inflammatory Pathways: p < 0.0001                                  |
| Exploratory Efficacy  | Positive trends observed across multiple exploratory clinical endpoints, suggesting both anti-inflammatory and anti-fibrotic effects.                                                    | Specific quantitative improvements in SES-CD, MRE, and S-PRO scores are not yet publicly available. |

Source: Agomab Therapeutics Press Releases, 2025

# **Experimental Protocols**

Detailed preclinical experimental protocols for **ontunisertib** are not yet published. However, the following sections describe the methodologies for the STENOVA clinical trial and standard preclinical models used to evaluate anti-fibrotic therapies for intestinal fibrosis.



### STENOVA Phase 2a Clinical Trial Protocol

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of two dose levels of **ontunisertib** in patients with fibrostenosing Crohn's disease.

#### Methodology:

- Patient Screening: Patients with a diagnosis of ileal or ileocolonic Crohn's disease for at least 3 months, presence of at least one endoscopically accessible ileal stricture confirmed by MRE, and tolerable obstructive symptoms were enrolled. Patients were on stable background therapy for Crohn's disease.
- Randomization: 103 eligible participants were randomized in a 1:1:1 ratio to receive either ontunisertib 100mg QD, 200mg BID, or a matching placebo for 12 weeks.
- Assessments:
  - Safety: Monitored through the recording of adverse events, clinical laboratory tests, vital signs, physical examinations, and electrocardiograms (ECGs).
  - Pharmacokinetics: Blood samples were collected to determine the plasma concentrations of **ontunisertib** and its metabolites.
  - Target Engagement: Mucosal biopsies from the stricture site were collected via ileocolonoscopy at baseline and week 12 for transcriptomic analysis.
  - Efficacy (Exploratory): Assessed using SES-CD, MRE to evaluate stricture severity, and the S-PRO score.
- Extension Phase: Eligible participants who completed the 12-week treatment period could enroll in an open-label extension study to receive ontunisertib 200mg BID for up to an additional 48 weeks.





Click to download full resolution via product page

Caption: Workflow of the STENOVA Phase 2a clinical trial.

## **Preclinical Models of Intestinal Fibrosis**

While specific preclinical studies for **ontunisertib** have not been detailed publicly, the following are common animal models used to assess the efficacy of anti-fibrotic agents in the context of intestinal fibrosis.

1. Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis:



- Principle: Intrarectal administration of the haptenating agent TNBS in ethanol induces a Tcell-mediated transmural inflammation that mimics Crohn's disease. Repeated administration leads to chronic inflammation and the development of significant intestinal fibrosis.
- · Methodology:
  - Animals (typically mice or rats) are anesthetized.
  - A solution of TNBS in ethanol is administered intrarectally via a catheter.
  - For chronic models, TNBS is administered weekly or bi-weekly for several weeks.
  - Animals are monitored for weight loss, stool consistency, and signs of distress.
  - At the end of the study, colonic tissue is harvested for histological analysis (e.g., Masson's trichrome staining for collagen), hydroxyproline content measurement (a quantitative measure of collagen), and gene expression analysis of pro-fibrotic markers (e.g., Collagen I, α-SMA, TIMP-1).
- 2. Dextran Sodium Sulfate (DSS)-Induced Colitis:
- Principle: Administration of DSS in drinking water causes epithelial injury and an inflammatory response. Chronic, cyclical administration of DSS can lead to the development of intestinal fibrosis.
- Methodology:
  - Animals (typically mice) are given DSS (2-5%) in their drinking water for 5-7 days.
  - This is followed by a period of regular drinking water (1-2 weeks).
  - Multiple cycles of DSS administration are performed to induce chronic colitis and fibrosis.
  - Endpoints are similar to the TNBS model, including histological assessment and measurement of fibrotic markers.

## **Future Directions**



The positive topline results from the STENOVA Phase 2a trial support the continued development of **ontunisertib** for the treatment of fibrostenosing Crohn's disease.[6] Agomab Therapeutics has indicated plans to discuss these results with regulatory authorities and prepare for a Phase 2b study.[1] The presentation of the full dataset from the STENOVA trial at an upcoming scientific conference is eagerly awaited and will provide a more detailed understanding of the clinical potential of this novel, gut-restricted ALK5 inhibitor.

## Conclusion

**Ontunisertib**'s targeted, gut-restricted inhibition of the pro-fibrotic TGF-β/ALK5 pathway represents a highly promising and mechanistically rational approach to treating intestinal fibrosis in Crohn's disease. The initial clinical data demonstrate a favorable safety profile and clear evidence of target engagement, along with encouraging signals of clinical efficacy. As the first potential anti-fibrotic therapy for this condition, **ontunisertib** holds the promise of addressing a significant unmet medical need for patients with fibrostenosing Crohn's disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. agomab.com [agomab.com]
- 2. agomab.com [agomab.com]
- 3. For Patients Agomab Therapeutics [agomab.com]
- 4. Trophic Agomab Therapeutics [agomab.com]
- 5. Transforming growth factor-beta type 1 receptor (ALK5) and Smad proteins mediate TIMP-1 and collagen synthesis in experimental intestinal fibrosis [pubmed.ncbi.nlm.nih.gov]
- 6. April 2025 Agomab Therapeutics [agomab.com]
- To cite this document: BenchChem. [Ontunisertib's Mechanism of Action in Intestinal Fibrosis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603992#ontunisertib-mechanism-of-action-in-intestinal-fibrosis]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com